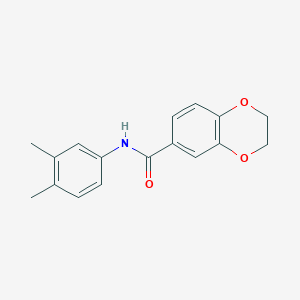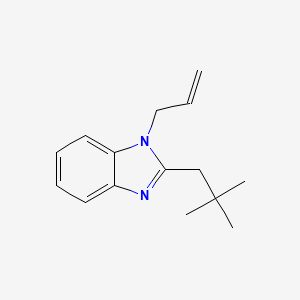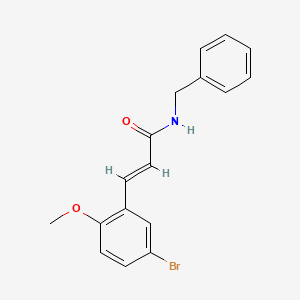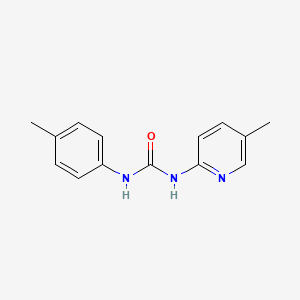![molecular formula C16H24N2O B5881830 1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5881830.png)
1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
作用机制
The mechanism of action of 1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine is not fully understood, but it is believed to act by inhibiting the proliferation of cancer cells and promoting apoptosis. It has also been suggested that this compound may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain. The exact mechanism of action for its antidepressant and anxiolytic effects is not clear, but it is believed to involve modulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine has been shown to exhibit various biochemical and physiological effects. It has been found to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth. It has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. Additionally, it has been found to modulate levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, leading to its antidepressant and anxiolytic effects.
实验室实验的优点和局限性
One of the main advantages of using 1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine in lab experiments is its high potency and selectivity for cancer cells and neurological disorders. This compound has been shown to exhibit significant anticancer activity at low concentrations, making it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for research on 1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine. One area of focus could be the development of more efficient synthesis methods to increase yields and purity. Another area of focus could be the investigation of its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further research could be conducted to elucidate the exact mechanism of action for its neuroprotective and antidepressant effects. Finally, more studies could be conducted to investigate the potential use of this compound in the treatment of other diseases and disorders.
合成方法
The synthesis of 1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine involves the reaction of 2-allylphenol with 1-(4-methylpiperazin-1-yl)ethanone in the presence of a base such as potassium carbonate. The reaction proceeds through an O-alkylation mechanism, resulting in the formation of the desired product. This synthesis method has been reported in various research papers and has been optimized for high yields and purity.
科学研究应用
1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has shown promising results in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
1-methyl-4-[2-(2-prop-2-enylphenoxy)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-6-15-7-4-5-8-16(15)19-14-13-18-11-9-17(2)10-12-18/h3-5,7-8H,1,6,9-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJJMAUFYXLEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=CC=C2CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-{2-[2-(prop-2-EN-1-YL)phenoxy]ethyl}piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol](/img/structure/B5881757.png)



![2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline](/img/structure/B5881791.png)
![3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5881793.png)

![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5881808.png)


![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5881843.png)
![ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5881847.png)
![4-(1H-benzimidazol-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B5881857.png)
